molecular formula C29H29N3O4 B6502073 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide CAS No. 932308-17-3

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B6502073
CAS No.: 932308-17-3
M. Wt: 483.6 g/mol
InChI Key: DMMCYJLPTROPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,4]dioxino[2,3-g]quinoline core substituted at position 6 with an N-(3-methylphenyl)acetamide group and at position 8 with a [(4-ethylphenyl)amino]methyl moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., quinoxaline, quinazolinone, and pyrroloquinoline derivatives) exhibit anticancer and anti-inflammatory activities .

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-3-20-7-9-23(10-8-20)30-17-22-14-21-15-26-27(36-12-11-35-26)16-25(21)32(29(22)34)18-28(33)31-24-6-4-5-19(2)13-24/h4-10,13-16,30H,3,11-12,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMCYJLPTROPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC(=C5)C)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide , with the CAS number 932308-17-3 , is a complex organic molecule belonging to the class of quinoline derivatives. This class is noted for its diverse biological activities, including potential applications in medicinal chemistry such as anticancer and antimalarial properties.

Molecular Structure

The molecular formula of this compound is C29H29N3O4 , with a molecular weight of approximately 483.6 g/mol . Its intricate structure features a dioxinquinoline framework that enhances its biological activity through various substituents that contribute to its lipophilicity and receptor interactions. The presence of both 4-ethylphenyl and methoxyphenyl groups is significant for its pharmacological profile.

Anticancer Properties

Research indicates that quinoline derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to the one have been shown to inhibit cancer cell proliferation. A study evaluating related quinoline derivatives reported varying degrees of cytotoxicity against multiple cancer cell lines, including MCF7 (breast cancer) and NCI-H522 (lung cancer), with some derivatives demonstrating IC50 values as low as 0.06 µM .

The biological effects of this compound are likely multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : The lipophilic nature allows it to interact with cellular receptors, potentially modulating signaling pathways associated with tumor growth.
  • Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Synthesis and Testing

The synthesis of this compound typically involves multi-step organic reactions that include condensation and acylation processes. For example, starting materials like 3-methylphenylamine and 4-ethylphenylamine undergo transformations under controlled conditions to yield the final product .

Case Studies

  • In Vitro Studies : In vitro testing has shown that derivatives similar to this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, a derivative demonstrated an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells .
  • Comparative Analysis : A comparative study highlighted that while some 7-oxo substituted analogues were inactive (IC50 > 20 µg/mL), others showed promising activity against specific cancer types .

Data Tables

PropertyValue
CAS Number932308-17-3
Molecular FormulaC29H29N3O4
Molecular Weight483.6 g/mol
Anticancer Activity (IC50)Varies (0.06 - >20 µg/mL)

Scientific Research Applications

Structure

The compound features a quinoline core and a dioxino ring, characterized by the following structural components:

  • Quinoline moiety : A bicyclic structure that contributes to biological activity.
  • Dioxino ring : Enhances solubility and reactivity.
  • Amide functional group : Implicated in biological interactions.

Properties

  • Molecular Formula : C29H29N3O4
  • Molecular Weight : 483.6 g/mol
  • CAS Number : 932308-17-3

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties . The unique arrangement of functional groups in this compound may influence its ability to interact with cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of quinoline are effective against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Antimicrobial Properties

The compound’s structural characteristics suggest potential antimicrobial activity . Compounds with a quinoline framework have been documented to possess broad-spectrum antimicrobial effects. The presence of the dioxino ring may enhance this activity by increasing membrane permeability or disrupting bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties , similar to other quinoline derivatives. Research has indicated that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of quinoline were tested against various cancer cell lines (e.g., breast and lung cancer). The results indicated that compounds similar to 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of quinoline derivatives found that compounds structurally related to this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name/Class Core Structure Key Substituents Biological Activity
Target Compound [1,4]dioxino[2,3-g]quinoline - 6-N-(3-methylphenyl)acetamide
- 8-[(4-ethylphenyl)amino]methyl
Hypothesized anticancer/anti-inflammatory
MF498 (EP4 antagonist) Pyrrolo[3,4-g]quinoline - 7-Sulfonyl-3-methylbenzyl
- 2-(2-methoxyphenyl)acetamide
Anti-inflammatory (RA/OA models)
Quinazolinone Derivatives (e.g., Compound 7) Quinoxaline-2,3(1H,4H)-dione - 4-Amino-3-methylphenoxy
- Acetamide/phenoxy substituents
Cytotoxic (anticancer)
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides Quinoxaline - 3-Phenylsulfanyl
- N-Alkyl acetamide
Anticancer (in vitro evaluations)

Key Observations:

  • Core Heterocycles: The target’s [1,4]dioxinoquinoline core is distinct from MF498’s pyrroloquinoline and quinazolinone’s dioxo-quinoxaline. The dioxino ring may improve metabolic stability compared to non-fused quinoline systems .
  • Substituent Diversity: The 3-methylphenyl acetamide in the target contrasts with MF498’s 2-methoxyphenyl group, which is critical for EP4 receptor binding . Quinoxaline derivatives prioritize sulfanyl and alkyl acetamide groups for cytotoxicity .
  • Synthetic Routes: The target likely requires cyclization to form the dioxino ring, akin to methods for fused quinoline systems in and . Quinazolinones () utilize oxalic acid/HCl-mediated cyclization, while quinoxaline acetamides involve azide-amine coupling .

Therapeutic Potential and Limitations

  • Advantages: The target’s fused dioxino ring may confer higher metabolic stability than non-fused analogs. Its dual substituents (ethylphenyl and methylphenyl) could enable dual targeting (e.g., kinase inhibition and anti-inflammatory pathways).
  • Limitations: Lack of in vivo data for the target compound necessitates further evaluation. Quinoxaline derivatives, while potent, often face toxicity issues due to off-target effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be purified effectively?

  • Methodology:

  • Stepwise functionalization: Begin with a quinoline-dioxane core, followed by sequential introduction of the 4-ethylphenylaminomethyl and 3-methylphenylacetamide groups. Use Na₂CO₃ as a base and CH₂Cl₂ as a solvent for acetylation reactions, as demonstrated in analogous morpholinone-acetamide syntheses .
  • Purification: Employ silica gel chromatography with gradients of MeOH (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to achieve >95% purity. Monitor purity via TLC and confirm using ESI/APCI(+) mass spectrometry (e.g., m/z 347 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology:

  • ¹H/¹³C NMR: Assign proton environments (e.g., aromatic δ 7.16–7.69 ppm, methyl groups δ 1.21–2.14 ppm) and carbonyl signals (δ 168–170 ppm) using 300 MHz CDCl₃ spectra. Compare with published data for related acetamide derivatives .
  • Mass spectrometry: Use ESI/APCI(+) to confirm molecular ion peaks and rule out adducts (e.g., [M+Na]⁺ at m/z 369) .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions and predict regioselectivity?

  • Methodology:

  • Quantum chemical calculations: Apply density functional theory (DFT) to model transition states and assess energy barriers for key steps (e.g., acetyl chloride addition). Tools like Gaussian or ORCA are recommended .
  • Reaction path search: Use the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for cyclization or functional group installation, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in reaction yields during scale-up?

  • Methodology:

  • Design of Experiments (DoE): Apply factorial designs to test variables (e.g., temperature, stoichiometry) and identify critical parameters. For example, a 2³ factorial design could optimize Na₂CO₃ equivalents and reaction time .
  • Statistical analysis: Use ANOVA to resolve yield variations (e.g., 58% vs. lower yields in scaled reactions). Reference multi-step protocols like those for AZD8931, where stepwise optimization improved overall yields from 2% to 5% .

Q. What methodologies evaluate the compound’s stability under physiological or storage conditions?

  • Methodology:

  • Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., the dioxane ring or acetamide bond) .
  • Long-term storage: Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation, as recommended for structurally similar sulfonamide-acetamides .

Q. How can AI-driven simulations enhance understanding of structure-activity relationships (SAR)?

  • Methodology:

  • COMSOL Multiphysics integration: Model diffusion kinetics in biological matrices (e.g., lipid bilayers) to predict bioavailability. Pair with machine learning (ML) algorithms trained on bioactivity datasets to prioritize analogs for synthesis .
  • SAR cloud analysis: Use platforms like ICReDD to cross-reference the compound’s SAR with public databases (e.g., ChEMBL), focusing on quinoline-based targets (e.g., kinase inhibitors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.